REACTION_CXSMILES
|
Cl.[Sn](Cl)Cl.[N+:5]([C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][C:9]=1[N:18]1[CH2:26][C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19]1)([O-])=O.C(=O)(O)[O-].[Na+]>CO>[NH2:5][C:8]1[CH:13]=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:11]=[CH:10][C:9]=1[N:18]1[CH2:26][C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19]1 |f:3.4|
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
2-[2-nitro-4-(trifluoromethyl)phenyl]isoindoline
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Quantity
|
641 mg
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)N1CC2=CC=CC=C2C1
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 8.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with a saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (30 g, hexane/ethyl acetate=15/1)
|
Reaction Time |
8.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)C(F)(F)F)N1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 38.9% | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |